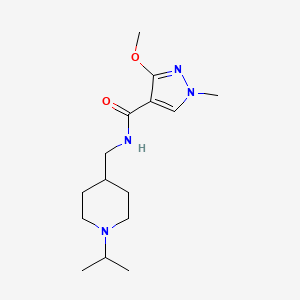

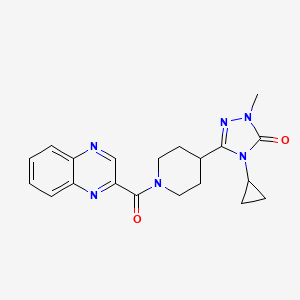

![molecular formula C16H16N4O3S B2871599 异恶唑-5-基(4-(4-甲氧基苯并[d]噻唑-2-基)哌嗪-1-基)甲酮 CAS No. 941957-79-5](/img/structure/B2871599.png)

异恶唑-5-基(4-(4-甲氧基苯并[d]噻唑-2-基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . Isoxazole derivatives have been studied for decades due to their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Synthesis Analysis

The synthesis of isoxazole derivatives involves the development of new synthetic strategies based on the most recent knowledge emerging from the latest research . A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .科学研究应用

Analgesic Applications

Isoxazole derivatives have been recognized for their potential as analgesics . The structural modification of isoxazole, such as in the compound , could lead to the development of new pain-relief medications. Research has shown that the substitution of different groups on the isoxazole ring imparts varying degrees of analgesic activity .

Anti-inflammatory Properties

The benzo[d]thiazol-2-yl moiety present in the compound has been associated with anti-inflammatory properties. Novel derivatives synthesized with this structure have shown significant inhibition of COX-1 and COX-2, which are key enzymes involved in the inflammatory process . This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Isoxazole compounds have been explored for their anticancer properties. The presence of the isoxazole ring can contribute to the inhibition of cancer cell growth and proliferation. The compound’s unique structure may provide a framework for designing new anticancer agents, particularly in targeting specific pathways involved in tumor development .

Antimicrobial Activity

The compound’s structural components, including the isoxazole and benzo[d]thiazol-2-yl groups, have been linked to antimicrobial efficacy. This opens up possibilities for its application in developing new antibiotics or antiseptics, addressing the growing concern of antibiotic resistance .

Anticonvulsant Effects

Research into isoxazole derivatives has revealed their potential as anticonvulsants . Compounds with similar structures have been evaluated for their effectiveness in seizure control, which could be beneficial in the treatment of epilepsy and other seizure-related disorders .

Antidepressant and Immunomodulatory Roles

The diverse biological activities of isoxazole derivatives also extend to antidepressant and immunomodulatory effects. The compound could be investigated for its potential to modulate immune responses and its impact on neurotransmitter systems, which may offer new avenues for treating depression and autoimmune diseases .

未来方向

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

作用机制

Target of Action

The primary target of Isoxazol-5-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are critical for maintaining cell structure and conducting cell division.

Mode of Action

Isoxazol-5-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone binds to the colchicine binding site of tubulin . This binding inhibits tubulin polymerization, disrupting the formation of microtubules and thus interfering with cell division .

Biochemical Pathways

The disruption of microtubule formation affects multiple cellular pathways. It primarily impacts cell division, leading to cell cycle arrest and apoptosis . The exact downstream effects can vary depending on the cell type and the specific biochemical environment.

Result of Action

The compound’s action results in the induction of apoptosis in cells . For instance, it has been shown to induce apoptosis in BT-474 cells . The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by this compound occurs in a concentration-dependent manner .

属性

IUPAC Name |

[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-22-11-3-2-4-13-14(11)18-16(24-13)20-9-7-19(8-10-20)15(21)12-5-6-17-23-12/h2-6H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAOMJAOOMJQNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

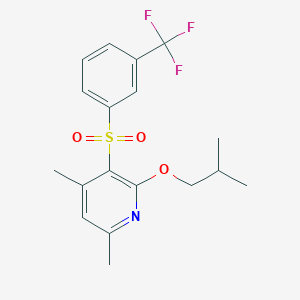

![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide](/img/structure/B2871517.png)

![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol](/img/structure/B2871519.png)

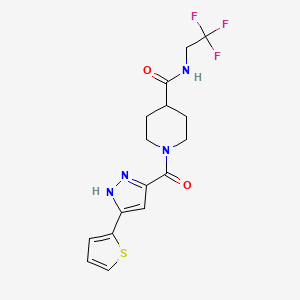

![2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871523.png)

![N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2871524.png)

![3,4,5-Triethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2871528.png)

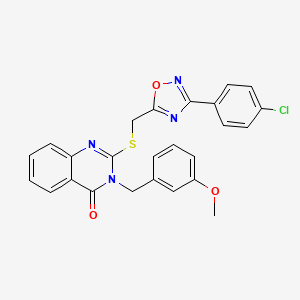

![3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871538.png)